Product packaging for 3,3-Difluoro-1-Hexylcyclopropene(Cat. No.:)

3,3-Difluoro-1-Hexylcyclopropene

Cat. No.: B12838551
M. Wt: 160.20 g/mol
InChI Key: OULQZTAOIAEMSC-UHFFFAOYSA-N
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Description

General Context of Highly Strained Carbocycles in Organic Chemistry

In the realm of organic chemistry, carbocycles, which are cyclic molecules composed entirely of carbon atoms, exhibit a wide range of stabilities and reactivities. A key factor governing these properties is ring strain, a concept that describes the increase in potential energy of a molecule due to distorted bond angles and lengths away from their ideal values. nih.gov The simplest carbocycles, such as cyclopropane (B1198618) and cyclobutane, are classic examples of highly strained systems. nih.gov

Cyclopropane, with its three-membered ring, forces the carbon-carbon bond angles to be 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms. This severe angle strain, coupled with torsional strain from eclipsing hydrogen atoms, results in a ring strain of approximately 27.5 kcal/mol. nih.gov Similarly, cyclobutane, a four-membered ring, also possesses considerable ring strain (about 26.3 kcal/mol) due to its constrained geometry. nih.gov This inherent strain makes small carbocycles thermodynamically unstable and thus more reactive than their acyclic or larger-ring counterparts. Their chemistry is often characterized by ring-opening reactions, which relieve the strain and lead to the formation of more stable, acyclic products. beilstein-journals.org The high degree of p-character in the carbon-carbon bonds of these strained rings also imparts unique reactivity, making them valuable intermediates in organic synthesis. wikipedia.org

Historical Development and Significance of Cyclopropene (B1174273) Chemistry

Cyclopropene, the simplest cycloalkene, is a highly reactive and unstable compound due to its immense ring strain, estimated to be around 54.1 kcal/mol. wikipedia.orgsioc-journal.cn The history of cyclopropene chemistry is marked by the challenges associated with synthesizing and handling such a strained molecule. The first confirmed synthesis of cyclopropene was achieved by Dem'yanov and Doyarenko, involving the thermal decomposition of trimethylcyclopropylammonium hydroxide (B78521). wikipedia.org This reaction, however, produced cyclopropene in a low yield of about 5%. wikipedia.org Later, Schlatter improved the pyrolytic method, obtaining cyclopropene in a more substantial 45% yield. wikipedia.org

A significant advancement in cyclopropene synthesis was the development of elimination reactions from allyl chlorides using strong bases like sodium bis(trimethylsilyl)amide, which provided a more accessible route to the parent cyclopropene. wiley-vch.de The introduction of metal-catalyzed [2+1] cycloaddition reactions between alkynes and carbenes, often derived from diazo compounds, further expanded the scope of cyclopropene synthesis, allowing for the preparation of various substituted derivatives. wiley-vch.de The development of asymmetric methods for these cycloadditions has also enabled the synthesis of enantioenriched cyclopropenes, which are valuable chiral building blocks in organic synthesis. wiley-vch.de The unique reactivity of cyclopropenes, driven by their high ring strain, has made them a subject of extensive research, with applications in cycloaddition reactions, ring-opening polymerizations, and as precursors to other complex molecules. wikipedia.orgsioc-journal.cnrsc.org

Unique Characteristics and Reactivity Profile of Fluorinated Cyclopropenes

The introduction of fluorine atoms onto the cyclopropene ring, particularly at the 3,3-position, dramatically alters the molecule's electronic properties and reactivity. beilstein-journals.orgontosight.ai Fluorine is the most electronegative element, and its presence on the cyclopropane ring induces a strong electron-withdrawing effect. beilstein-journals.orgontosight.ai This effect, combined with the inherent strain of the three-membered ring, leads to a unique combination of properties. beilstein-journals.org

Gem-difluorocyclopropanes, for instance, exhibit a weakened C-C bond opposite the fluorine-bearing carbon, making this bond susceptible to cleavage in ring-opening reactions. beilstein-journals.org The fluorine atoms also influence the reactivity of the double bond in cyclopropenes. While the high electronegativity of fluorine might be expected to decrease the reactivity of the double bond towards electrophiles, the lone pairs on the fluorine atoms can also participate in resonance, which can modulate the electronic nature of the molecule. beilstein-journals.org

Fluorinated cyclopropenes are valuable building blocks in organic synthesis due to their ability to participate in a variety of transformations. beilstein-journals.orgacs.org They can undergo ring-opening reactions to generate fluorinated dienes and other valuable synthons. acs.org The presence of fluorine can also impart unique biological properties to molecules, making fluorinated cyclopropenes attractive intermediates in medicinal chemistry. utdallas.edu For example, the hydrolysis of 3,3-difluorocyclopropenes can lead to the formation of cyclopropenones, which are themselves useful synthetic intermediates. nuph.edu.ua The stability and reactivity of these fluorinated cyclopropenes can be further tuned by the nature of the substituents on the double bond. nuph.edu.ua

Research Significance of 3,3-Difluoro-1-Hexylcyclopropene in Contemporary Organic Synthesis and Transformations

This compound is a specific example of a fluorinated cyclopropene that has garnered attention in modern organic synthesis. Its structure combines the high ring strain and unique electronic properties of the 3,3-difluorocyclopropene (B14645238) core with a lipophilic hexyl chain. This combination of features makes it a versatile building block for the synthesis of complex fluorinated molecules.

The presence of the hexyl group can enhance the solubility of the molecule in organic solvents, facilitating its use in a wider range of reaction conditions. The difluorocyclopropene moiety serves as a reactive handle for various chemical transformations. For instance, it can participate in cycloaddition reactions, acting as a dienophile or a dipolarophile to construct more complex ring systems. Furthermore, the strained ring can be opened under specific conditions to introduce a difluorinated three-carbon unit into a target molecule.

The synthesis of this compound itself likely involves the reaction of a difluorocarbene source with 1-octyne (B150090). The resulting molecule can then be used in a variety of synthetic applications, including the preparation of fluorinated analogues of natural products, pharmaceuticals, and advanced materials. The incorporation of the gem-difluoroalkyl group can significantly impact the biological activity, metabolic stability, and pharmacokinetic properties of a molecule, making this compound a valuable tool for drug discovery and development. utdallas.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14F2 B12838551 3,3-Difluoro-1-Hexylcyclopropene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14F2

Molecular Weight

160.20 g/mol

IUPAC Name

3,3-difluoro-1-hexylcyclopropene

InChI

InChI=1S/C9H14F2/c1-2-3-4-5-6-8-7-9(8,10)11/h7H,2-6H2,1H3

InChI Key

OULQZTAOIAEMSC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC1(F)F

Origin of Product

United States

Mechanistic Insights and Reaction Pathways of 3,3 Difluoro 1 Hexylcyclopropene Transformations

Role of Carbene Intermediates in Cyclopropenation

The formation of the 3,3-difluorocyclopropene (B14645238) ring itself is a prime example of a reaction mediated by a carbene intermediate. Specifically, the addition of difluorocarbene (:CF₂) to an alkyne, in this case, 1-octyne (B150090), is the fundamental step in the synthesis of 3,3-difluoro-1-hexylcyclopropene.

Difluorocarbene is a highly reactive intermediate that can be generated from various precursors, such as the thermal or photochemical decomposition of hexafluoropropylene oxide or the reaction of a base with a suitable halodifluoromethane. Once generated, the electrophilic difluorocarbene readily attacks the electron-rich triple bond of 1-octyne.

The mechanism of this cyclopropenation reaction is generally considered to be a concerted, yet asynchronous, process. The carbene approaches the alkyne, and the new carbon-carbon bonds are formed in a single step, leading directly to the cyclopropene (B1174273) ring. The transition state involves a three-membered ring structure where the carbene is interacting with both carbons of the triple bond.

In the context of transition metal-catalyzed cyclopropenations, metal carbenes are often proposed as key intermediates. nih.govnih.gov For instance, copper(I) and rhodium(II) catalysts are commonly employed to facilitate the transfer of a carbene moiety from a diazo compound to an alkene or alkyne. researchgate.netresearchgate.net While the direct synthesis of this compound via a metal-catalyzed reaction with a difluorocarbene precursor is a plausible pathway, the specific intermediates would be metal-difluorocarbene complexes. These complexes can exhibit different reactivity and selectivity compared to the free carbene, offering a handle for controlling the reaction outcome. Computational studies suggest that in some cases, ylides formed by the complexation of the carbene with a solvent or other nucleophiles might be the true reactive intermediates rather than the metal carbenes themselves. nih.gov

The stability and reactivity of these carbene intermediates are crucial in determining the efficiency and selectivity of the cyclopropenation reaction. The electrophilic nature of difluorocarbene, enhanced by the electron-withdrawing fluorine atoms, makes its addition to the alkyne a favorable process.

Interactive Table: Precursors for Difluorocarbene Generation
PrecursorConditions for Carbene GenerationReference
Hexafluoropropylene oxideThermal or photochemical decompositionGeneral Knowledge
Chlorodifluoromethane (B1668795) (CHClF₂)Reaction with a strong base (e.g., potassium tert-butoxide)General Knowledge
Bromodifluoromethane (CHBrF₂)Reaction with a strong baseGeneral Knowledge
(Trifluoromethyl)trimethyltin ((CF₃)Sn(CH₃)₃)ThermolysisGeneral Knowledge

Transition State Theory in Stereoselective Reactions

Transition state theory is a fundamental concept for understanding and predicting the stereochemical outcomes of chemical reactions. In the context of this compound, this theory is particularly relevant when considering reactions that create new stereocenters, such as additions to the double bond or reactions involving chiral catalysts.

For a reaction to be stereoselective, the transition states leading to the different stereoisomeric products must have different energies. The product distribution is then determined by the relative energy difference between these competing transition states, as described by the Curtin-Hammett principle.

In the case of reactions involving this compound, the presence of the fluorine atoms can significantly influence the geometry and energy of the transition states. For example, in a hypothetical stereoselective addition of a reagent to the cyclopropene double bond, the approach of the reagent can be influenced by steric and electronic interactions with the fluorine atoms and the hexyl group.

Computational chemistry, particularly density functional theory (DFT), is a powerful tool for modeling transition states and calculating their energies. nih.gov These calculations can provide detailed insights into the factors that control stereoselectivity. For instance, in a catalyzed reaction, the structure of the transition state will include the substrate, the reagent, and the catalyst. The non-covalent interactions between these components, such as hydrogen bonding or steric repulsion, play a crucial role in differentiating the energies of the diastereomeric transition states.

The development of stereoselective reactions often involves the design of chiral catalysts that can create a well-defined chiral environment around the reacting molecules. In the case of reactions with this compound, a chiral catalyst would bind to the cyclopropene in a specific orientation, leading to a favored transition state for the formation of one enantiomer over the other.

Interactive Table: Factors Influencing Transition State Energy in Stereoselective Reactions
FactorDescriptionImpact on Stereoselectivity
Steric HindranceRepulsive interactions between bulky groups in the transition state.Favors the transition state with less steric strain, leading to the formation of the less hindered product.
Electronic EffectsAttractive or repulsive interactions between electron-rich and electron-poor regions of the reacting molecules.Can stabilize or destabilize specific transition state geometries, influencing the reaction pathway.
Catalyst StructureThe three-dimensional arrangement of a chiral catalyst creates a specific binding pocket.Enforces a particular orientation of the substrate, leading to high enantioselectivity.
Solvent EffectsInteractions between the solvent and the transition state.Can stabilize or destabilize transition states to varying degrees, potentially altering the stereochemical outcome.

Mechanistic Pathways of Ring-Opening Reactions

The strained three-membered ring of cyclopropenes makes them susceptible to ring-opening reactions, which can proceed through various mechanistic pathways depending on the reaction conditions and the nature of the substituents. For this compound, the presence of the fluorine atoms introduces unique electronic features that influence these pathways.

One common mode of ring-opening for cyclopropenes is thermal or photochemical electrocyclic ring-opening. This pericyclic reaction involves the concerted cleavage of the C1-C2 single bond and the formation of a new π-bond, leading to a vinylcarbene intermediate. The stereochemistry of this process is governed by the Woodward-Hoffmann rules. For a cyclopropene, the ring-opening is predicted to be a conrotatory process under thermal conditions and a disrotatory process under photochemical conditions. The resulting vinylcarbene can then undergo further reactions, such as intramolecular C-H insertion or intermolecular trapping.

Another important pathway for ring-opening is through acid- or metal-catalyzed processes. Protonation of the double bond can lead to a cyclopropyl (B3062369) cation, which can then undergo ring-opening to form an allyl cation. The regioselectivity of this process would be influenced by the stability of the resulting carbocation, with the positive charge preferentially forming at the carbon that is better able to support it. The electron-withdrawing nature of the fluorine atoms would destabilize a carbocation at the C3 position.

Transition metal catalysts can also promote ring-opening reactions. For example, a metal can coordinate to the double bond and facilitate the cleavage of the strained C-C bonds, leading to various metallacyclic intermediates that can then react further.

Finally, nucleophilic attack on the cyclopropene ring can also induce ring-opening. While the double bond itself is electron-rich, the C3 carbon, bearing two fluorine atoms, is electrophilic. A strong nucleophile could potentially attack this carbon, leading to a ring-opened carbanion. However, this pathway is generally less common for cyclopropenes.

Interactive Table: Comparison of Ring-Opening Pathways
PathwayInitiating ConditionKey IntermediateControlling Factors
Electrocyclic Ring-OpeningHeat or LightVinylcarbeneWoodward-Hoffmann rules (thermal vs. photochemical)
Acid-Catalyzed Ring-OpeningAcid (e.g., H⁺)Cyclopropyl cation, Allyl cationCarbocation stability, Substituent effects
Metal-Catalyzed Ring-OpeningTransition Metal CatalystMetallacyclic speciesNature of the metal, Ligands
Nucleophilic Ring-OpeningStrong NucleophileRing-opened carbanionStrength of the nucleophile, Electrophilicity of the ring carbons

Radical Mechanisms in Difluorocyclopropene Chemistry

Free radical reactions represent another important class of transformations in organic chemistry, and this compound can participate in such reactions. lumenlearning.comlibretexts.org Radical mechanisms are characterized by the involvement of species with unpaired electrons and typically proceed through a chain reaction mechanism consisting of initiation, propagation, and termination steps. lumenlearning.comlibretexts.orgyoutube.com

Initiation: The reaction is initiated by the formation of a radical species, often through the homolytic cleavage of a weak bond by heat or light. lumenlearning.comlibretexts.org For example, a radical initiator like AIBN (azobisisobutyronitrile) can be used to generate radicals in the reaction mixture.

Propagation: Once a radical is formed, it can react with this compound in a propagation step. lumenlearning.comlibretexts.org A common radical reaction is the addition of a radical to the double bond. This would result in the formation of a new carbon-centered radical on the cyclopropane (B1198618) ring. The regioselectivity of this addition would be influenced by the stability of the resulting radical. The presence of the fluorine atoms would likely influence the stability of the adjacent radical center. The newly formed radical can then participate in further reactions, such as abstracting an atom from another molecule to continue the chain reaction.

Termination: The chain reaction is terminated when two radical species combine to form a stable, non-radical product. lumenlearning.comlibretexts.orgyoutube.com

An example of a potential radical reaction involving this compound is the radical-mediated addition of a molecule H-X across the double bond.

Initiation: Initiator → 2 R•

Propagation Step 1: R• + H-X → R-H + X•

Propagation Step 2: X• + C₉H₁₄F₂ → •C₉H₁₄F₂X (radical adduct)

Propagation Step 3: •C₉H₁₄F₂X + H-X → C₉H₁₅F₂X + X•

Termination: Various combinations of radicals (e.g., 2 X• → X₂, R• + X• → R-X)

The high reactivity of free radicals means that these reactions can sometimes lead to a mixture of products. libretexts.org However, under carefully controlled conditions, radical reactions can be a powerful tool for the functionalization of molecules like this compound.

Influence of Fluorine Atoms on Reaction Mechanisms and Selectivity

The two fluorine atoms at the C3 position of this compound exert a profound influence on its reactivity and the selectivity of its transformations. This influence stems from the unique electronic properties of fluorine, namely its high electronegativity and the ability of its lone pairs to participate in hyperconjugation.

Electronic Effects:

Inductive Effect: The strong electron-withdrawing inductive effect (-I) of the two fluorine atoms polarizes the C-F bonds, making the C3 carbon atom electron-deficient. This increased electrophilicity at C3 can make the cyclopropene susceptible to nucleophilic attack at that position, a reactivity pattern not typically observed in non-fluorinated cyclopropenes.

Hyperconjugation: The fluorine atoms can also exert a +M (mesomeric) or resonance effect, although this is generally weaker than the inductive effect. The lone pairs on the fluorine atoms can donate electron density to adjacent empty orbitals, which can influence the stability of intermediates. For instance, in gem-difluoroalkenes, negative hyperconjugation can make the β-carbon electron-rich. nih.gov

Influence on Reaction Mechanisms:

Carbocation Stability: The strong inductive effect of the fluorine atoms would significantly destabilize a carbocation at the C3 position. This means that in reactions proceeding through cationic intermediates, such as acid-catalyzed ring-opening, the formation of a positive charge at C3 is highly disfavored. This can lead to high regioselectivity in such reactions.

Radical Stability: The effect of fluorine on the stability of adjacent radical centers is more complex. While fluorine is electron-withdrawing, it can also stabilize a radical through delocalization. This can influence the regioselectivity of radical addition reactions.

Transition State Geometry: The steric bulk and electronic properties of the fluorine atoms can influence the geometry and energy of transition states in various reactions. nih.gov This can be exploited to control the stereoselectivity of reactions, as the fluorine atoms can direct the approach of a reagent from a specific face of the molecule.

Influence on Selectivity:

Regioselectivity: As mentioned above, the electronic effects of the fluorine atoms can lead to high regioselectivity in both ionic and radical reactions. For example, in an electrophilic addition to the double bond, the initial attack of the electrophile will likely occur at the carbon atom that leads to the more stable carbocation intermediate, which will be influenced by the fluorine substitution.

Stereoselectivity: The fluorine atoms can act as stereodirecting groups. Their steric presence can block one face of the cyclopropene ring, forcing an incoming reagent to attack from the opposite face. Furthermore, electrostatic interactions between the fluorine atoms and the reagent can also influence the stereochemical outcome.

Stereochemical Aspects in the Synthesis and Reactions of 3,3 Difluoro 1 Hexylcyclopropene

Enantioselective Synthesis Strategies

The synthesis of an enantiomerically enriched form of 3,3-difluoro-1-hexylcyclopropene requires the use of chiral catalysts or biological systems that can differentiate between the two faces of the pro-chiral precursor, 1-octyne (B150090), during the cyclopropenation reaction.

Metal-catalyzed cyclopropenation is a primary method for constructing the cyclopropene (B1174273) ring. The enantioselectivity of this transformation is dictated by the chiral ligand coordinated to the metal center. Rhodium(II) and copper(I) complexes are among the most effective catalysts for carbene transfer reactions.

Recent advancements have shown that chiral Rh(II) complexes can effectively catalyze the cyclopropenation of internal alkynes with difluorodiazoethane reagents, yielding enantioenriched difluoromethylated cyclopropenes with high yields and enantiomeric excesses (ee) up to 97%. beilstein-journals.org For a terminal alkyne like 1-octyne, the precursor to this compound, similar strategies using a difluorocarbene source are applicable. The design of the chiral ligand is critical. Dirhodium catalysts with chiral carboxylate or carboxamidate ligands, such as the Hashimoto catalyst, [Rh₂(S-TCPTTL)₄], create a chiral pocket around the active metal center. This environment forces the approaching alkyne and the metal-bound difluorocarbene to adopt a specific orientation, leading to the preferential formation of one enantiomer of the cyclopropene product.

The choice of ligand can be tailored to optimize selectivity for specific substrates. Factors such as the steric bulk and electronic properties of the ligand's chiral scaffold are crucial in achieving high levels of stereocontrol.

Table 1: Representative Chiral Catalysts in Asymmetric Cyclopropenation

Catalyst/Ligand System Metal Typical Substrate Achieved Enantioselectivity (ee) Reference
[Rh₂(S-TCPTTL)₄] (Hashimoto catalyst) Rhodium Internal Alkynes Up to 97% beilstein-journals.org
Cu(I) with Chiral Bis(oxazoline) Ligands Copper Alkenes/Alkynes >90% nih.gov
Rh(I) with Chelating N-Heterocyclic Iminocarbene Rhodium Alkenes Not specified for ee, high cis-selectivity researchgate.net

This table presents data for analogous cyclopropanation reactions to illustrate the effectiveness of various chiral catalyst systems.

Biocatalysis has surfaced as a powerful and highly selective alternative to traditional chemocatalysis for synthesizing fluorinated molecules. digitellinc.comdntb.gov.uanih.gov Engineered heme-containing proteins, particularly myoglobin-based catalysts, have demonstrated exceptional proficiency in catalyzing the stereoselective cyclopropanation of gem-difluoro alkenes. utdallas.eduresearchgate.net

This strategy would involve the cyclopropanation of 1,1-difluoro-1-octene (B15491565) with a diazo reagent, such as diazoacetonitrile, catalyzed by an engineered myoglobin (B1173299) variant. Researchers have achieved outstanding diastereoselectivity and enantioselectivity (up to 99:1 d.r. and 99% ee) for a range of gem-difluoro alkenes using this method. dntb.gov.uanih.govutdallas.edu The enzyme's active site acts as a precisely structured chiral environment. Specific mutations, for instance at the distal histidine position, can be introduced to accommodate different substrates and fine-tune selectivity. utdallas.edu This approach provides access to transformations that are challenging to achieve with current chemical catalysts and offers a sustainable, highly efficient route to optically active fluorinated cyclopropanes. digitellinc.com

Diastereoselective Transformations

Once synthesized, the double bond of this compound is a site for further functionalization. The stereochemical outcome of additions across this bond is critical, leading to the formation of substituted cyclopropanes with new stereocenters.

While the initial synthesis of this compound from an alkyne does not generate cis/trans isomers, the subsequent reactions of the cyclopropene ring do. The control of diastereoselectivity (cis/trans) in additions to the cyclopropene is crucial for defining the final three-dimensional structure of the resulting cyclopropane (B1198618).

For instance, a recently developed I(I)/I(III) organocatalysis platform enables the stereoselective synthesis of cis-α,α-difluorocyclopropanes from bicyclobutane precursors. nih.govacs.org This method proceeds through a fluorination/stereospecific ring contraction sequence. Applying analogous principles to the reactions of this compound could allow for the directed synthesis of cis-substituted cyclopropanes.

Furthermore, the Doyle-Kirmse reaction, a digitellinc.comdntb.gov.ua-sigmatropic rearrangement of an allylic sulfonium (B1226848) ylide, has been adapted for a highly diastereoselective synthesis of functionalized difluoro(methylene)cyclopropanes starting from difluorocyclopropenyl methyl sulfides. nih.govrsc.org This strain-release strategy demonstrates excellent control over the formation of two new contiguous stereocenters. Similarly, hydrostannylation of gem-difluorocyclopropenes using n-Bu₃SnH has been shown to proceed with high trans-selectivity. researchgate.net The choice of reagents and catalytic system is therefore paramount in directing the diastereochemical outcome of additions to the cyclopropene ring.

Table 2: Diastereoselectivity in Reactions of Fluorinated Cyclopropenes

Reaction Type Reagents Key Catalyst/Mediator Predominant Stereoisomer Reference
Skeletal Ring Contraction Bicyclobutanes, HF source Iodoarene Organocatalyst cis nih.govacs.org
Doyle-Kirmse Reaction Diazo esters, Difluorocyclopropenyl sulfides Copper(I) Triflate High diastereoselectivity nih.govrsc.org
Hydrostannylation n-Bu₃SnH Et₃B trans researchgate.net

In substrate-controlled reactions, a chiral element already present in the molecule directs the stereochemical course of a new bond-forming event. For this compound, this could be achieved by introducing a stereocenter into the hexyl chain. This existing chirality can influence the facial selectivity of reagents approaching the cyclopropene double bond.

A powerful example of this principle is the copper-catalyzed carbomagnesiation of enantiomerically enriched cyclopropenyl carbinols. nih.gov In these reactions, a directing group, such as a hydroxyl, coordinates to the catalyst and the incoming Grignard reagent, forcing the addition to occur on a specific face of the cyclopropene ring, thereby controlling both regio- and diastereoselectivity. nih.govacs.org The resulting cyclopropyl-metal intermediate is configurationally stable and can be trapped with various electrophiles with retention of configuration, allowing for the creation of multiple stereocenters in a controlled manner. nih.govacs.org This strategy has been successfully used to synthesize highly substituted cyclopropanes as single diastereomers. nih.gov

Similarly, intramolecular cyclopropanations where the tether connecting the carbene and the alkene contains a stereocenter often exhibit high levels of substrate-controlled diastereoselection. mdpi.com

Principles of Stereospecificity and Stereoselectivity in Cyclopropene Chemistry

Understanding the distinction between stereospecificity and stereoselectivity is fundamental to designing rational syntheses in cyclopropene chemistry.

Stereospecificity refers to a reaction mechanism where the stereochemistry of the reactant directly determines the stereochemistry of the product. A classic example is the cyclopropanation of an alkene with a carbene; a cis-alkene gives a cis-disubstituted cyclopropane, while a trans-alkene gives the trans-product. In the context of cyclopropene reactions, the addition of a reagent across the double bond can be stereospecific. For example, concerted syn-additions, such as the 1,2-dimagnesiation of cyclopropenes, are stereospecific. rsc.orgrsc.org In this reaction, the Mg-Mg bond adds to one face of the cyclopropene, resulting in a single diastereomeric product with a defined syn-stereochemistry. rsc.org

Stereoselectivity , on the other hand, describes a reaction that yields a predominance of one stereoisomer (enantiomer or diastereomer) over others, regardless of whether the starting material was a single stereoisomer or a mixture. The enantioselective catalysis and biocatalysis described in section 5.1 are prime examples of stereoselectivity, where a chiral catalyst creates an energetic preference for the formation of one enantiomer. Diastereoselectivity is observed when one diastereomer is preferentially formed, as seen in the control of cis/trans isomerism (section 5.2.1). Many reactions in cyclopropene chemistry are highly stereoselective due to the rigid and strained nature of the ring, which often leads to a clear facial bias for the approach of reagents. nih.govrsc.org For example, additions often occur from the face opposite to the most sterically demanding substituent. rsc.org

Computational and Theoretical Studies on 3,3 Difluoro 1 Hexylcyclopropene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become an indispensable tool in computational chemistry for studying the electronic structure, and reactivity of organic molecules. chemrxiv.orgacs.org For complex molecules like 3,3-difluoro-1-hexylcyclopropene, DFT provides a balance of computational cost and accuracy, enabling detailed investigations of their chemical behavior.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of intermediates and the characterization of transition states. For reactions involving gem-difluorocyclopropene derivatives, DFT has been used to elucidate the mechanisms of various transformations, including cycloadditions and ring-opening reactions. rsc.orgrsc.org

In the context of [3+2] cycloaddition reactions, DFT calculations have been employed to understand the reaction pathways. For instance, studies on the reaction of gem-difluorocyclopropenes with azomethine ylides have used DFT to calculate the Gibbs free energy profiles, confirming the stepwise nature of the mechanism and identifying the rate-determining steps. researchgate.net Similarly, the mechanism of difluorocarbene transfer from reagents like TMSCF3 to form difluorocyclopropanes has been investigated using DFT, revealing complex anionic chain reactions. acs.org

DFT calculations on the Pd(II)-catalyzed defluorinative alkylation of gem-difluorocyclopropanes have shown that the reaction proceeds through a sequence of steps including oxidative addition, β-F elimination, and reductive elimination, with the β-F elimination being the rate-determining step. acs.org These types of mechanistic insights, while not specific to this compound, provide a framework for predicting its behavior in similar catalytic cycles.

Table 1: Calculated Activation Barriers for Reactions of Related Cyclopropane (B1198618) Derivatives

Reaction TypeReactantsMethodCalculated Activation Barrier (kcal/mol)Reference
Pd(II)-Catalyzed Defluorinative Alkylationgem-Difluorocyclopropane and HydrazoneDFT28.6 acs.org
[3+2] Cycloadditiongem-Difluorocyclopropane and AldehydeDFT (B3-LYP/6-31G(d,p))15.1 rsc.org
researchgate.netacs.org-Sigmatropic RearrangementCyclopropenylmethyl PhosphiniteDFTHigh activation barrier predicted beilstein-journals.org

Prediction of Reactivity and Selectivity

A key application of DFT is the prediction of chemical reactivity and selectivity. acs.org By analyzing the electronic properties of reactants and the energies of different reaction pathways, DFT can rationalize and predict the outcomes of chemical reactions. For monosubstituted 3,3-difluorocyclopropenes, the formation of a cyclopropenyl cation is thought to control their reactivity. researchgate.net

In the Pd(II)-catalyzed defluorinative alkylation of gem-difluorocyclopropanes, DFT calculations have successfully explained the observed regioselectivity by identifying favorable noncovalent π–π interactions in the regioselectivity-determining transition states. acs.org For the cycloaddition of gem-difluorocyclopropane diesters with aldehydes, DFT calculations, by analyzing the Lowest Unoccupied Molecular Orbital (LUMO) and Mulliken charges, have shown that the nucleophilic attack is controlled by both electrostatic effects and orbital interactions. rsc.org These principles can be extended to predict the reactivity and selectivity of this compound in various reactions. The electronic nature of the hexyl group, being electron-donating, would influence the stability of any charged intermediates and thus the reaction pathway.

Semi-Empirical Methods for Electronic Structure Analysis

Semi-empirical methods, which are based on the Hartree-Fock formalism but include approximations and parameters derived from experimental data, offer a computationally faster alternative to ab initio methods for large molecules. wikipedia.orggoogle.com Methods such as AM1, PM3, and MNDO are well-established for this purpose. google.comresearchgate.net

For a molecule of the size of this compound, semi-empirical methods are particularly useful for initial electronic structure analysis and for studying large-scale conformational landscapes. These methods are significantly faster than DFT or other ab initio calculations, which is advantageous when many calculations are required. wikipedia.org For example, the MINDO/3 semi-empirical MO method has been used to study the conversion of cyclopropene (B1174273) to vinyl carbene, successfully mapping the ground and excited state surfaces in agreement with experimental observations. researchgate.net While less accurate than higher-level theories, semi-empirical methods can provide valuable qualitative insights into electronic structure and thermodynamics, especially for systems with tens to hundreds of atoms. researchgate.netarxiv.org

Theoretical Analysis of Ring Strain and Bond Angles in Cyclopropenes

Cyclopropenes are among the most strained organic molecules, with the parent cyclopropene having a ring strain energy of approximately 54-55 kcal/mol. researchgate.netthieme-connect.dewikipedia.org This high strain is primarily due to the severe deviation of the bond angles from the ideal sp2 and sp3 values. researchgate.net

The bond angles in cyclopropenes are inherently strained. In this compound, the C-C-C bond angles within the ring are forced to be around 60 degrees. wikipedia.org The presence of the double bond and the bulky hexyl group will likely cause further distortions in the geometry. The repulsive forces of double bonds are stronger than single bonds, which can affect the adjacent bond angles.

Table 2: Ring Strain Energies of Cyclopropene and Related Compounds

CompoundRing Strain Energy (kcal/mol)Reference
Cyclopropane27.1 - 29 researchgate.netwikipedia.org
1,1-Difluorocyclopropane42.4 researchgate.net
Cyclopropene54.1 - 56.0 researchgate.netosti.gov
Cyclobutane26.3 wikipedia.org
Cyclopentane7.4 wikipedia.org

Examination of Fluorine Effects on Molecular Conformation and Reactivity

The presence of fluorine atoms has a profound effect on the properties of organic molecules. rsc.org In this compound, the two fluorine atoms at the C3 position significantly alter the electronic properties and reactivity of the cyclopropene ring. The gem-difluoro group is known to destabilize the cyclopropane ring, making the distal C-C bond more susceptible to cleavage in ring-opening reactions. rsc.orgbeilstein-journals.org This is due to a redistribution of the s- and p-character of the C-C bonds. rsc.org

Fluorine substitution can also have a significant impact on the conformation of molecules. d-nb.info While the cyclopropene ring itself is rigid, the orientation of the hexyl group will be influenced by interactions with the rest of the molecule. The conformational behavior of the hexyl chain would be a key factor in how the molecule interacts with other species, for example, in a binding site of an enzyme. Conformational analysis of related substituted cyclopropanes has been performed to understand the stability of different conformers. uni-freiburg.deresearchgate.net Studies on fluorinated N-heterocycles have shown that fluorine can rigidify rings due to hyperconjugation effects. d-nb.info

The reactivity of this compound is expected to be dominated by the strained double bond and the potential for ring-opening reactions activated by the gem-difluoro group. The fluorine atoms can act as a donor group to activate the cyclopropane substrate in catalytic cycloaddition reactions. rsc.org

Molecular Dynamics Simulations of Cyclopropene Derivatives

Molecular Dynamics (MD) simulations are a powerful computational technique for studying the time-dependent behavior of molecular systems. nih.gov By simulating the motions of atoms and molecules over time, MD can provide insights into conformational changes, ligand binding, and other dynamic processes. nih.govnih.gov

For a molecule like this compound, MD simulations could be employed to explore several aspects of its behavior. The conformational dynamics of the hexyl chain could be studied to understand its flexibility and preferred orientations. This is particularly relevant if the molecule is being considered for applications in materials science or as a biological probe, where its shape and dynamics are crucial.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of 3,3-Difluoro-1-Hexylcyclopropene in solution. A combination of 1H, 13C, and 19F NMR experiments, including two-dimensional techniques, is essential for unambiguous assignment of all atoms and for confirming the molecular framework.

High-Resolution 1H and 13C NMR Analysis

High-resolution 1D NMR spectra provide foundational information about the proton and carbon environments within the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the hexyl chain and the lone vinyl proton on the cyclopropene (B1174273) ring. The hexyl group would present a series of multiplets for its methylene (B1212753) (-CH₂-) groups and a characteristic triplet for the terminal methyl (-CH₃) group. The vinyl proton on the cyclopropene ring is anticipated to appear as a singlet or a finely split multiplet due to long-range coupling with the fluorine atoms and the adjacent methylene group of the hexyl chain.

¹³C NMR: The carbon NMR spectrum will display signals for each of the nine unique carbon atoms in the molecule. The carbon atoms of the hexyl chain would appear in the typical aliphatic region. The cyclopropene carbons are more diagnostic: the two olefinic carbons (C1 and C2) would be downfield, while the C3 carbon, bearing the two fluorine atoms, would appear as a triplet due to one-bond carbon-fluorine coupling (¹JCF) and would be significantly shifted. rsc.org The gem-difluoro substitution heavily influences the chemical shifts of the ring carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous structures and standard chemical shift values.

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Cyclopropene-H ~7.0-7.5 -
Cyclopropene-C1 - ~135-145 (t)
Cyclopropene-C2 - ~120-130
Cyclopropene-C3 - ~110-120 (t, ¹JCF ≈ 250 Hz)
Hexyl-C1' ~2.2-2.6 ~25-30
Hexyl-C2' ~1.4-1.7 ~30-35
Hexyl-C3' ~1.2-1.4 ~28-32
Hexyl-C4' ~1.2-1.4 ~22-26
Hexyl-C5' ~1.2-1.4 ~31-36
Hexyl-C6' ~0.8-1.0 ~14

19F NMR for Fluorine Environments

¹⁹F NMR is a highly sensitive technique crucial for characterizing fluorinated organic molecules. huji.ac.il For this compound, the two fluorine atoms are chemically equivalent, assuming free rotation of the hexyl chain. Therefore, the ¹⁹F NMR spectrum is expected to exhibit a single signal. rsc.org This signal would likely be a singlet or a complex multiplet if significant coupling to the vinyl and alkyl protons is resolved. The chemical shift provides direct evidence of the electronic environment of the fluorine atoms on the cyclopropene ring. rsc.orgrsc.org

Two-Dimensional NMR (e.g., HSQC, COSY) for Connectivity and Stereochemistry

2D NMR experiments are indispensable for confirming the connectivity of the molecule by showing correlations between different nuclei. emerypharma.com

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would map the connectivity of the protons within the hexyl chain. youtube.com Cross-peaks would appear between adjacent methylene groups and between the C5' methylene and the C6' methyl protons, confirming the sequence of the alkyl chain. A potential weak correlation might be observed between the vinyl proton and the C1' methylene protons of the hexyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbons. sdsu.eduresearchgate.net It would definitively link each proton signal of the hexyl group to its corresponding carbon signal. The vinyl proton would show a correlation to the C2 carbon of the cyclopropene ring. This is a primary method for assigning the ¹³C spectrum. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of the compound and offers insight into its structure through analysis of fragmentation patterns. rsc.org Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would show a prominent peak corresponding to the molecular ion [M+H]⁺ or other adducts.

High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula (C₉H₁₄F₂).

Under higher energy conditions, such as Electron Ionization (EI), the molecule would fragment in a predictable manner. Analysis of related 3,3-difluorocyclopropene (B14645238) structures suggests that a primary fragmentation pathway would be the loss of the hexyl radical, leading to the formation of a stable difluorocyclopropenyl cation. nih.govresearchgate.net Other fragments would correspond to the successive loss of alkyl units from the hexyl chain. youtube.com

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Notes
156 [C₉H₁₄F₂]⁺ Molecular Ion (M⁺)
71 [C₃HF₂]⁺ Loss of hexyl radical ([M-C₆H₁₃]⁺)
127 [C₈H₁₁F₂]⁺ Loss of ethyl radical ([M-C₂H₅]⁺)
99 [C₆H₇F₂]⁺ Loss of propyl radical ([M-C₃H₇]⁺)

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by C-H stretching vibrations from the hexyl chain (around 2850-3000 cm⁻¹). The most diagnostic peaks would be the C=C stretch of the cyclopropene ring (typically around 1650-1800 cm⁻¹) and the strong C-F stretching vibrations, which are expected in the 1000-1300 cm⁻¹ region. nih.govrsc.org

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=C double bond stretch is often strong and easily identifiable in Raman spectra. copernicus.org The symmetric C-F stretching modes would also be visible. The combination of IR and Raman data helps to build a complete picture of the molecule's vibrational framework.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

Should this compound be crystallized, single-crystal X-ray diffraction would provide the ultimate proof of its structure. nih.gov This technique determines the precise spatial arrangement of atoms in the solid state, yielding bond lengths, bond angles, and intermolecular interactions. mdpi.com For a molecule like this, X-ray crystallography would confirm the three-membered ring structure, the geometry of the double bond, and the conformation of the hexyl chain in the crystal lattice. researchgate.net While the molecule itself is achiral, this method provides an unambiguous structural determination that validates data obtained from other spectroscopic methods.

Potential Applications of 3,3 Difluoro 1 Hexylcyclopropene in Advanced Materials Science

The unique combination of a highly strained, reactive cyclopropene (B1174273) ring, the robust carbon-fluorine bonds of a gem-difluoro group, and a flexible hexyl chain makes 3,3-Difluoro-1-Hexylcyclopropene a compound of significant interest for materials science. Its distinct structural components suggest a multifaceted potential for creating next-generation materials with tailored properties. The incorporation of fluorine, in particular, is a well-established strategy for developing high-performance polymers with exceptional characteristics. nih.gov

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